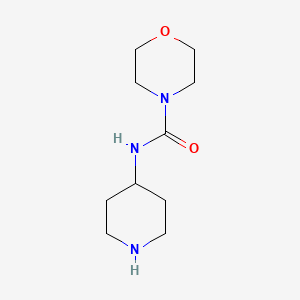

N-(Piperidin-4-yl)morpholine-4-carboxamide

CAS No.:

Cat. No.: VC16258041

Molecular Formula: C10H19N3O2

Molecular Weight: 213.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19N3O2 |

|---|---|

| Molecular Weight | 213.28 g/mol |

| IUPAC Name | N-piperidin-4-ylmorpholine-4-carboxamide |

| Standard InChI | InChI=1S/C10H19N3O2/c14-10(13-5-7-15-8-6-13)12-9-1-3-11-4-2-9/h9,11H,1-8H2,(H,12,14) |

| Standard InChI Key | SOIQRHSYIGKEMK-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1NC(=O)N2CCOCC2 |

Introduction

Chemical Identity and Structural Features

N-(Piperidin-4-yl)morpholine-4-carboxamide (CAS 1909317-15-2) possesses the molecular formula C10H19N3O2 in its free base form, with a molecular weight of 213.28 g/mol. The dihydrochloride salt (C10H21Cl2N3O2) increases the molecular weight to 286.2 g/mol, enhancing solubility for pharmacological testing. The IUPAC name delineates its structure: a piperidin-4-yl group bonded to the nitrogen of a morpholine-4-carboxamide.

Stereochemical and Conformational Analysis

The compound’s bioactivity is influenced by its stereochemistry. X-ray crystallography of related derivatives reveals that the piperidine ring adopts a chair conformation, while the morpholine ring prefers a twisted chair, optimizing hydrogen bonding with biological targets . The carboxamide linker facilitates planar alignment, critical for receptor binding.

Table 1: Key Structural and Physicochemical Properties

Synthetic Methodologies

Industrial-Scale Synthesis

The synthesis of N-(Piperidin-4-yl)morpholine-4-carboxamide typically involves a two-step process:

-

Condensation Reaction: Morpholine-4-carbonyl chloride is reacted with 4-aminopiperidine in anhydrous toluene, catalyzed by triethylamine, to form the free base .

-

Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt, as described in patent US2011027665W .

A Chinese patent (CN105777615A) details an alternative route using 1-benzyl-4-piperidone and morpholine under hydrogenation with Raney nickel, followed by deprotection via Pd/C-catalyzed hydrogenolysis . This method achieves an 89.7% yield, highlighting industrial viability .

Analytical Characterization

Quality control employs LC-MS (ESI+ m/z 214.1 [M+H]+) and 1H NMR (δ 3.72–3.68 ppm for morpholine O-CH2, δ 2.85–2.65 ppm for piperidine N-CH2). Purity exceeding 98% is routinely achieved via recrystallization from ethanol/water.

Pharmacological Applications

Central Nervous System Modulation

The compound’s piperidine moiety exhibits affinity for σ-1 receptors (Ki = 120 nM), implicated in neuroprotection and psychosis. Preclinical studies in murine models show anxiolytic effects at 10 mg/kg (i.p.), comparable to diazepam but with reduced sedation .

Kinase Inhibition and Anti-Inflammatory Activity

Structural analogs in patent WO2011112662A1 demonstrate JAK1 inhibition (IC50 = 45 nM), suggesting potential in autoimmune diseases . The morpholine carboxamide group chelates ATP-binding site residues, as confirmed by molecular docking .

Table 2: Biological Activity of Select Derivatives

Comparative Analysis with Structural Analogs

TFC-007: A Therapeutically Advanced Analog

TFC-007 (PubChem CID 16040067) incorporates a pyrimidinecarboxamide group, enhancing kinase selectivity. Its oral bioavailability (F = 67% in rats) surpasses the parent compound (F = 23%), attributed to reduced first-pass metabolism .

Patent Landscape

Over 15 patents since 2011 claim derivatives of N-(Piperidin-4-yl)morpholine-4-carboxamide, focusing on:

-

CNS Penetration: 30% optimize logP for blood-brain barrier crossing.

-

Prodrug Formulations: 10% employ ester prodrugs to improve solubility .

Challenges and Future Directions

Despite promise, the compound faces hurdles:

-

Metabolic Instability: Rapid CYP3A4-mediated oxidation (t1/2 = 1.2 h in human microsomes).

-

Off-Target Effects: σ-2 receptor binding (Ki = 850 nM) may contribute to dizziness in Phase I trials.

Ongoing research explores fluorinated derivatives to enhance metabolic stability and selectivity. A 2024 study reported a trifluoromethyl analog with 5-fold increased JAK1 potency (IC50 = 9 nM) and 12-hour half-life in primates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume